4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1h-pyrazole
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1H-pyrazole (CAS: 1604036-77-2) is a boronic ester-containing pyrazole derivative with a molecular formula of C₁₈H₂₂BF₃N₂O₂ and a molecular weight of 366.19 g/mol . Its structure features a 1,3,2-dioxaborolane ring (pinacol boronate) and a pyrazole core substituted with a 2-(trifluoromethyl)phenylethyl group. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in drug discovery .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[1-[2-(trifluoromethyl)phenyl]ethyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BF3N2O2/c1-12(14-8-6-7-9-15(14)18(20,21)22)24-11-13(10-23-24)19-25-16(2,3)17(4,5)26-19/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOISTXDNBCMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound involves two main components:
- The pyrazole core functionalized at the 1-position with a 1-(2-(trifluoromethyl)phenyl)ethyl substituent.
- The boronic ester moiety , specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, attached at the 4-position of the pyrazole ring.
The synthetic route typically involves:
- Construction or availability of the substituted pyrazole intermediate.
- Installation of the boronic ester functionality through borylation reactions, commonly via transition-metal catalysis.
Preparation of the Pyrazole Intermediate
The pyrazole ring substituted at the 1-position with the 1-(2-(trifluoromethyl)phenyl)ethyl group can be prepared through classical pyrazole synthesis methods such as:
- Condensation of hydrazines with 1,3-dicarbonyl compounds or equivalents bearing the desired substituents.
- Alkylation strategies where a pyrazole ring is alkylated at the N1 position with a suitable electrophilic 1-(2-(trifluoromethyl)phenyl)ethyl halide or equivalent.
The presence of the trifluoromethyl group on the phenyl ring is typically introduced via commercially available trifluoromethyl-substituted precursors or by trifluoromethylation reactions using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent depending on the stage of synthesis.
The key step in the preparation of the target compound is the introduction of the boronic ester group at the 4-position of the pyrazole ring. This is commonly achieved via:
Iridium-catalyzed C–H borylation : This method allows direct borylation of aromatic C–H bonds under mild conditions, using bis(pinacolato)diboron as the boron source and an iridium catalyst such as [Ir(cod)(OMe)]2 with a suitable ligand. This approach is regioselective and efficient for heteroaromatic compounds like pyrazoles.
Lithiation followed by borylation : Directed ortho-lithiation of the pyrazole ring at the 4-position using strong bases (e.g., n-BuLi) at low temperatures, followed by quenching with trialkyl borates or pinacolborane to afford the boronic ester after workup.
Transition-metal catalyzed cross-coupling : Alternatively, the boronic ester can be introduced via Suzuki–Miyaura coupling using a halogenated pyrazole intermediate and a boronic acid or ester.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Preparation of 1-(1-(2-(trifluoromethyl)phenyl)ethyl)pyrazole | Condensation or alkylation using hydrazine derivatives and trifluoromethyl-substituted precursors | Formation of the substituted pyrazole core |
| 2. Directed lithiation at 4-position | n-BuLi, THF, -78°C | Lithiation at pyrazole C4 |
| 3. Borylation | Pinacolborane or B(OMe)3 | Quenching lithiate to install boronic ester |
| 4. Purification | Chromatography or recrystallization | Isolation of pure boronic ester derivative |
Research Findings and Optimization
- The regioselectivity of borylation is crucial to obtain the boronic ester at the 4-position without affecting other positions or functional groups.
- The use of pinacol boronate esters provides stability and ease of handling compared to boronic acids.
- Iridium-catalyzed C–H borylation has been shown to be highly effective for pyrazole derivatives, offering mild conditions and high selectivity.
- Lithiation-borylation requires strict temperature control and inert atmosphere but allows precise functionalization.
- The presence of the trifluoromethyl group on the phenyl ring can influence the electronic properties and reactivity of the pyrazole ring, potentially affecting lithiation and borylation steps.
- Purification methods often involve column chromatography using silica gel with careful solvent selection to avoid decomposition of the boronic ester.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Iridium-catalyzed C–H borylation | [Ir(cod)(OMe)]2, bis(pinacolato)diboron, ligand, mild temp | High regioselectivity, mild conditions | Requires expensive catalyst, ligand optimization needed |
| Directed lithiation-borylation | n-BuLi, THF, -78°C, pinacolborane | Precise regioselectivity, versatile | Sensitive to moisture, low temp required |
| Suzuki–Miyaura coupling | Halogenated pyrazole, boronic acid/ester, Pd catalyst | Well-established, scalable | Requires pre-functionalized substrates |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions might target the pyrazole ring or the trifluoromethyl group.
Substitution: The boronate ester group can participate in substitution reactions, especially in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are often used in cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, a Suzuki-Miyaura cross-coupling reaction would typically yield a biaryl compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used in the formation of complex organic molecules through cross-coupling reactions.
Catalysis: Can act as a ligand in catalytic processes.
Biology
Drug Development:
Medicine
Diagnostic Agents: Could be used in the development of diagnostic agents due to its unique chemical properties.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In the context of cross-coupling reactions, the boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, which involves the formation of a palladium complex.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s uniqueness lies in its 2-(trifluoromethyl)phenylethyl substituent, which distinguishes it from other pyrazole-based boronic esters. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to diethoxyethyl (hydrophilic) or methyl (low logP) analogues.
- Stability : Electron-withdrawing trifluoromethyl groups may stabilize the boronic ester against hydrolysis relative to electron-donating substituents (e.g., methoxy) .
- Solubility : Expected low aqueous solubility due to the bulky aromatic substituent, contrasting with more polar analogues like 1-(2-fluoroethyl)-4-boronate pyrazole ().
Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H20B2F3N2O2
- Molecular Weight : 364.15 g/mol
- CAS Number : 1033752-94-1
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl phenyl group and a boron-containing dioxaborolane moiety.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to the one have shown significant activity against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | 19 |
| MCF10A (Normal Cells) | 2.40 | - |
This selectivity suggests that the compound could be developed as a targeted therapy for triple-negative breast cancer (TNBC), which is often resistant to conventional treatments.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for tumor invasion and metastasis. The inhibition of these MMPs leads to reduced metastatic potential in preclinical models.
Study on MDA-MB-231 Cells
In a study conducted on MDA-MB-231 cells, treatment with the compound resulted in:
- Significant inhibition of cell proliferation .
- Induction of caspase activity , indicating apoptosis.
- Reduction in lung metastasis formation in a BALB/c nude mouse model when administered post-tumor inoculation.
This study emphasizes the potential utility of this compound in managing aggressive breast cancers.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways. Toxicity assessments revealed that while the compound is harmful if ingested (H302), it causes skin irritation (H315), necessitating careful handling during laboratory use.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Boronate ester formation | Pd₂(dba)₃, XPhos, NEt₃ | Dioxane | 60°C | |
| Trifluoromethyl group introduction | 2-(trifluoromethyl)phenylethyl bromide | DMF | RT–80°C |
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., B-O stretching at ~1350 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
- Multinuclear NMR :
- X-ray diffraction : Resolves crystal packing and bond angles (e.g., B-O bond length ~1.36 Å, confirming boronate ester geometry) .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) matching the molecular weight (366.19 g/mol) .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .
Advanced: How can reaction conditions be optimized for higher yields in Suzuki-Miyaura coupling?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄ with ligands like SPhos or RuPhos to enhance catalytic activity .
- Solvent effects : Compare dioxane, THF, and toluene; dioxane often improves solubility of boronate esters .
- Temperature gradients : Use microwave-assisted synthesis (100–120°C) to reduce reaction time from hours to minutes .
- Additives : Additives like K₂CO₃ or CsF improve transmetallation efficiency in coupling steps .
Advanced: How to resolve contradictions between DFT-calculated and experimental (X-ray) structural data?
Methodological Answer:
- Basis set selection : Use hybrid functionals (B3LYP) with 6-311G(d,p) basis sets for accurate DFT geometry optimization .
- Crystal packing effects : X-ray data may reflect intermolecular forces (e.g., H-bonding, π-π stacking) absent in gas-phase DFT models. Compare unit cell parameters with DFT-simulated crystals .
- Torsional angles : Adjust DFT constraints to match experimental dihedral angles (e.g., pyrazole-boronate torsion <5° deviation) .
Advanced: What is the role of the boronate ester in medicinal chemistry applications?
Methodological Answer:
- Protease inhibition : The boronate group acts as a transition-state analog in serine protease inhibitors (e.g., targeting thrombin or trypsin-like enzymes) .
- 18F-labeling precursor : The trifluoromethylphenyl group facilitates radiolabeling for PET imaging probes .
- Hydrolytic stability : The tetramethyl dioxaborolane group enhances stability in physiological pH (7.4) compared to boronic acids .
Q. Table 2: Stability Under Physiological Conditions
| Condition | Half-life (h) | Degradation Product | Reference |
|---|---|---|---|
| pH 7.4, 37°C | 48 | Boronic acid derivative | |
| pH 5.0, 37°C | 12 | Cyclic boroxine |
Advanced: How to address low reproducibility in NMR spectra due to paramagnetic impurities?
Methodological Answer:
- Purification : Use silica gel chromatography with EtOAc/hexane (3:7) to remove Pd residues .
- Chelating agents : Stir crude product with EDTA solution (0.1 M) to sequester metal contaminants .
- Deuterated solvent pre-treatment : Filter deuterated solvents through activated alumina to remove trace metals .
Advanced: What computational tools predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT for transition states : Calculate activation energies for transmetallation steps using Gaussian or ORCA software .
- Molecular docking : Simulate interactions with catalytic Pd centers to predict regioselectivity (e.g., para vs. meta coupling) .
- Machine learning models : Train models on existing Suzuki-Miyaura reaction datasets to predict optimal ligand/solvent pairs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
